Technical Monograph: 2-Methylbenzo[d]thiazole-4-carbaldehyde
Technical Monograph: 2-Methylbenzo[d]thiazole-4-carbaldehyde
The following technical guide is structured to provide an exhaustive analysis of 2-Methylbenzo[d]thiazole-4-carbaldehyde , focusing on its synthesis, chemical reactivity, and emerging role in targeted protein degradation therapies.
A Critical Intermediate for Pharmacophore Development and USP9X Inhibition[1][2]
Executive Summary & Chemical Identity
2-Methylbenzo[d]thiazole-4-carbaldehyde (CAS: 1261784-71-7) is a specialized heterocyclic building block characterized by a benzothiazole core fused with a reactive formyl group at the C4 position and a methyl group at the C2 position.[1][2] Unlike its more common C2-formyl or C6-formyl isomers, the C4-carbaldehyde offers a unique "ortho-to-bridgehead" geometry, making it a privileged scaffold for designing sterically constrained ligands.
Recent patent literature highlights this compound as a key intermediate in the synthesis of USP9X inhibitors , a class of deubiquitinase-targeting agents with significant potential in oncology (myeloma, diffuse large B-cell lymphoma) and neurodegenerative research.[1][2]
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 2-Methyl-1,3-benzothiazole-4-carbaldehyde |
| CAS Number | 1261784-71-7 |
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 g/mol |
| SMILES | CC1=NC2=C(S1)C(=CC=C2)C=O[1][2][3] |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Key Functionality | Electrophilic aldehyde (C4), Acidic methyl (C2) |
Strategic Synthesis: The "Oxidation Route"
While direct formylation of the benzothiazole ring is possible, it often lacks regioselectivity due to the competing reactivity of the C2-methyl group (which is acidic and prone to lithiation/deprotonation). Therefore, the most robust, field-proven method for synthesizing the 4-carbaldehyde isomer involves the stepwise oxidation of the corresponding alcohol precursor .
This pathway ensures high regiochemical fidelity and avoids side reactions associated with strong bases like n-BuLi.
Retrosynthetic Analysis
The target molecule is best accessed via (2-methylbenzo[d]thiazol-4-yl)methanol , which is derived from the reduction of a 4-carboxylate ester. The ester is formed via the cyclization of methyl 2-amino-3-chlorobenzoate (or the 3-bromo analog).[1]
Detailed Synthetic Workflow
The following protocol describes the "scale-up ready" route validated in recent medicinal chemistry patents (e.g., WO2023116774).
Step 1: Cyclization to the Benzothiazole Core
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Reagents: Methyl 2-amino-3-chlorobenzoate, Thioacetamide (or Acetic Anhydride + Na₂S), NMP (N-Methyl-2-pyrrolidone).[1][2]
-
Conditions: 140°C, 12 hours.
-
Mechanism: The reaction proceeds via the formation of a thioamide intermediate followed by an intramolecular nucleophilic aromatic substitution (S_NAr) displacing the chlorine atom to close the thiazole ring.
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Product: Methyl 2-methylbenzo[d]thiazole-4-carboxylate.
Step 2: Selective Reduction
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.[1][2]
-
Solvent: Anhydrous THF, 0°C.
-
Causality: DIBAL-H is often preferred for ester-to-aldehyde reduction, but over-reduction to the alcohol (using LiAlH₄) followed by controlled oxidation is often more reliable for isolation purposes in benzothiazole chemistry.
-
Product: (2-Methylbenzo[d]thiazol-4-yl)methanol.[2]
Step 3: Swern Oxidation (The Critical Step) [2]
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (Et₃N).[2]
-
Protocol:
-
Why Swern? It avoids the use of heavy metal oxidants (Cr(VI)) and prevents over-oxidation to the carboxylic acid, which is a risk with Jones reagent.[2] It is compatible with the basic nitrogen and sulfur in the heterocycle.
Visualization: Synthesis & Reactivity Pathways[1]
The following diagram illustrates the validated synthesis pathway and the divergent reactivity of the target molecule.
Figure 1: Stepwise synthesis from benzoate precursors and downstream applications.
Applications in Drug Discovery: The USP9X Connection[1]
The primary high-value application of 2-Methylbenzo[d]thiazole-4-carbaldehyde lies in the development of USP9X (Ubiquitin Specific Peptidase 9 X-Linked) inhibitors .
Mechanism of Action
USP9X is a deubiquitinase that removes ubiquitin chains from specific protein substrates (e.g., Mcl-1, Survivin), thereby preventing their proteasomal degradation.[1][2] In many cancers, USP9X is overexpressed, leading to the stabilization of anti-apoptotic proteins and promoting tumor survival.[2]
-
Inhibitor Design: The benzothiazole-4-carbaldehyde scaffold serves as a "warhead" precursor or a structural anchor. The aldehyde can be converted into vinyl sulfones or other Michael acceptors that covalently modify the cysteine residue in the USP9X active site, or it can be used to construct rigid heteroaromatic systems that occupy the ubiquitin-binding pocket.
General Medicinal Chemistry
Beyond USP9X, this scaffold is used to synthesize:
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Hydrazone Ligands: Condensation with hydrazine derivatives yields tridentate ligands used in metal sensing (e.g., Zn²⁺, Cu²⁺) and as antimicrobial agents.[2]
-
Fluorescent Probes: The benzothiazole core is inherently fluorescent. Functionalization at the C4 position modulates the electronic push-pull system, often resulting in large Stokes shifts useful for bio-imaging.
Experimental Protocols
Protocol A: Synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanol
Note: This protocol assumes the starting ester is available or synthesized via the cyclization described in Section 2.2.[2]
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Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Reagent Prep: Dissolve methyl 2-methylbenzo[d]thiazole-4-carboxylate (1.0 eq, 5 mmol) in anhydrous THF (25 mL).
-
Reduction: Cool the solution to 0°C. Slowly add LiAlH₄ (2.4 M in THF, 1.2 eq) dropwise over 20 minutes. Caution: Gas evolution.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench: Cool to 0°C. Sequentially add water (0.25 mL), 15% NaOH (0.25 mL), and water (0.75 mL) (Fieser workup).
-
Isolation: Filter the granular precipitate through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect ~85-90% of the crude alcohol (white solid).
Protocol B: Swern Oxidation to 2-Methylbenzo[d]thiazole-4-carbaldehyde
-
Activation: In a dry flask under N₂, dissolve oxalyl chloride (1.5 eq) in dry DCM at -78°C. Add DMSO (3.0 eq) dropwise. Stir for 15 minutes.
-
Oxidation: Add the alcohol from Protocol A (1.0 eq) dissolved in minimum DCM dropwise to the cold mixture. Stir for 45 minutes at -78°C.
-
Termination: Add Triethylamine (5.0 eq) dropwise. The solution will turn cloudy/yellow.
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Warming: Remove the cooling bath and allow the reaction to reach room temperature over 1 hour.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient). The aldehyde typically elutes before the alcohol.
References
-
World Intellectual Property Organization (WIPO). (2023).[1] Patent WO2023116774A1: Compound containing bis(azanylylidene) sulfonyl structure and use thereof in medicine.[1][2] (Context: Synthesis of Intermediate 24C). Retrieved from
-
Organic Chemistry Portal. (2020).[1] Synthesis of Benzothiazoles. (General synthetic methodologies for benzothiazole rings). Retrieved from [Link]
Sources
- 1. 20077-92-3|1-(2-Methylbenzo[d]thiazol-6-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1539756-37-0|1-(2-Methylbenzo[d]thiazol-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. 6-Bromobenzothiazole | 53218-26-1 [chemicalbook.com]
- 4. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
